molecular formula C16H21NO2 B219778 Troparil, (+)- CAS No. 74163-84-1

Troparil, (+)-

Cat. No. B219778
CAS RN: 74163-84-1
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-CBBWQLFWSA-N
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Description

Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT, is a stimulant compound primarily used in scientific research . Derived from methylecgonidine, Troparil belongs to the phenyltropane class of drugs and acts as a potent dopamine reuptake inhibitor (DRI) .


Synthesis Analysis

The first known published synthesis of Troparil and the related compound WIN 35428 was by Clarke and co-workers during the 1970s . It was their intention to separate the stimulant actions of cocaine from its toxicity and dependence liability . Troparil is a synthetic derivative of cocaine and was synthesized to separate the stimulant and depressant actions of cocaine from its toxicity and dependence liability .


Molecular Structure Analysis

Troparil has a molecular formula of C16H21NO2 . Its average mass is 259.343 Da and its monoisotopic mass is 259.157227 Da .


Chemical Reactions Analysis

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) that is derived from methylecgonidine . It is a few times more potent than cocaine as a dopamine reuptake inhibitor . The phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond .


Physical And Chemical Properties Analysis

Troparil has a molecular formula of C16H21NO2 . Its average mass is 259.343 Da and its monoisotopic mass is 259.157227 Da .

Scientific Research Applications

  • Neurological Stimulant : Troparil has been identified as a highly active stimulant of nervous activity, surpassing amphetamine in potency but with less toxicity. This property makes it a subject of interest in neurological research (Zakusov & Naumova, 1985).

  • Translational Research : While not directly studying Troparil, research in translational medicine, which aims to optimize drug discovery and development, is relevant to its application. Methods like imaging and genomics play a role in understanding drugs like Troparil (Hörig & Pullman, 2004).

  • Metabolism Studies : Studies on similar tropane derivatives, like tropatepine, provide insights into metabolic processes and methods for analyzing metabolites, which can be applied to Troparil research (Arnoux et al., 1986).

  • Alkaloid Research : Troparil is part of the broader class of tropane alkaloids, which have significant biological activity. Understanding the synthesis and pharmacological properties of these alkaloids is crucial for medical applications (Afewerki et al., 2019).

  • Biosynthesis of Alkaloids : Research on the biosynthesis of tropane alkaloids in yeast highlights the potential for biotechnological production of compounds like Troparil. This can aid in creating stable supply chains for medicinal alkaloids (Srinivasan & Smolke, 2020).

  • Structural and Pharmacological Properties : Studies on tropane alkaloids reveal their structural diversity and potential for pharmaceutical therapy, which is relevant for the development and application of Troparil (Kohnen-Johannsen & Kayser, 2019).

  • Clinical Trials and Medicinal Properties : Clinical research on related alkaloids, like atropine and scopolamine, can inform the potential medical applications of Troparil. Their anticholinergic effects are of particular interest in treating various conditions (Lakstygal et al., 2019).

Mechanism of Action

Troparil acts as a potent dopamine reuptake inhibitor (DRI) . It is a few times more potent than cocaine as a dopamine reuptake inhibitor , but is less potent as a serotonin reuptake inhibitor .

Safety and Hazards

Troparil is a stimulant drug used in scientific research . It is a few times more potent than cocaine as a dopamine reuptake inhibitor , but is less potent as a serotonin reuptake inhibitor , and has a duration spanning a few times longer . The lack of an ester linkage removes the local anesthetic action from the drug, so Troparil is a pure stimulant . This change in activity also makes Troparil slightly less cardiotoxic than cocaine .

Future Directions

Troparil is used in scientific research into the dopamine reuptake transporter . 3H-radiolabelled forms of Troparil have been used in humans and animals to map the distribution of dopamine transporters in the brain . It is also used for animal research into stimulant drugs as an alternative to cocaine which produces similar effects , but avoids the stringent licensing requirements for the use of cocaine itself . Despite being easily made by the reaction of methylecgonidine with phenylmagnesium bromide , the relative scarcity of methylecgonidine and the demanding reaction conditions required for the synthesis put production of this compound beyond the capacity of most illicit drug manufacturers .

properties

IUPAC Name

methyl (1S,2R,3R,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336295
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Troparil, (+)-

CAS RN

74163-84-1, 50583-05-6
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74163-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troparil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074163841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troparil, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050583056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPARIL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBH684Y4X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROPARIL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11M96D7J17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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